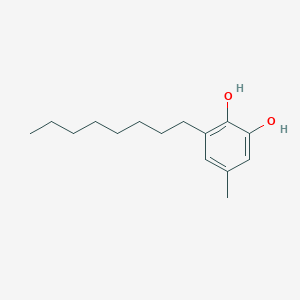
5-Methyl-3-octylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-octylbenzene-1,2-diol is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and an octyl chain attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, a rhodium-catalyzed enantioselective syn addition of bis(catecholato)diboron to simple alkenes in the presence of (S)-Quinap provides enantioenriched 1,2-diols after subsequent oxidation . Another method involves the use of hypervalent iodine reagents for the dioxygenation of aryl alkenes under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and environmentally friendly reagents is often preferred to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-octylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Methyl-3-octylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s catechol structure makes it a useful model for studying enzyme-catalyzed reactions involving catechols.
Medicine: Research into its potential therapeutic properties, such as antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. For example, it can act as an antioxidant by donating electrons to neutralize free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxytyrosol: A compound with a similar catechol structure, known for its antioxidant properties.
4-Ethyl-1,2-benzenediol: Another catechol derivative with different substituents on the benzene ring.
3,4-Dihydroxyphenylethyleneglycol: A compound with two hydroxyl groups and an ethylene glycol moiety.
Uniqueness
5-Methyl-3-octylbenzene-1,2-diol is unique due to its specific combination of a methyl group and an octyl chain attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
201858-80-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-methyl-3-octylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-13-10-12(2)11-14(16)15(13)17/h10-11,16-17H,3-9H2,1-2H3 |
Clé InChI |
APKDDKUIEPOCMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=CC(=C1)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















